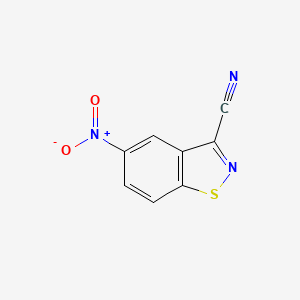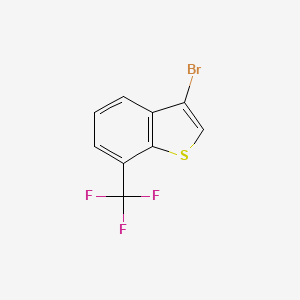
3-Bromo-7-(trifluoromethyl)-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7-(trifluoromethyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromine and trifluoromethyl groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(trifluoromethyl)-1-benzothiophene typically involves the bromination of 7-(trifluoromethyl)-1-benzothiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-7-(trifluoromethyl)-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and organometallic reagents.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine or trifluoromethyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and Grignard reagents. Conditions typically involve the use of a base such as potassium carbonate or sodium hydride in an inert solvent.
Cross-Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf) are used along with bases like potassium phosphate or cesium carbonate. The reactions are usually carried out in solvents like toluene or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation, while reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiophenes with functional groups such as amines, thiols, and alkyl groups.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and dehalogenated benzothiophenes.
Wissenschaftliche Forschungsanwendungen
3-Bromo-7-(trifluoromethyl)-1-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds and potential drug candidates.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Bromo-7-(trifluoromethyl)-1-benzothiophene depends on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. It can also participate in cross-coupling reactions to form new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 3-Bromo-7-(trifluoromethyl)indazole
- 3-Bromo-7-(trifluoromethyl)benzofuran
Uniqueness
3-Bromo-7-(trifluoromethyl)-1-benzothiophene is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and versatility in organic synthesis. The trifluoromethyl group imparts lipophilicity and metabolic stability, making it an attractive moiety in drug design and development.
Eigenschaften
Molekularformel |
C9H4BrF3S |
|---|---|
Molekulargewicht |
281.09 g/mol |
IUPAC-Name |
3-bromo-7-(trifluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H4BrF3S/c10-7-4-14-8-5(7)2-1-3-6(8)9(11,12)13/h1-4H |
InChI-Schlüssel |
COUTVSQDZWZUQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


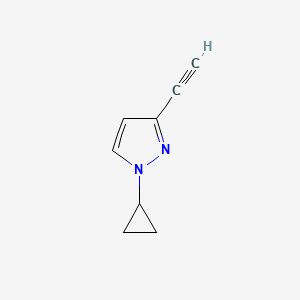
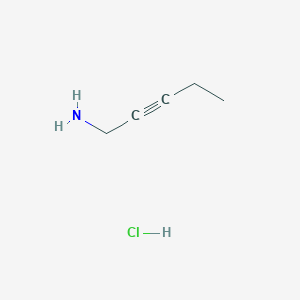


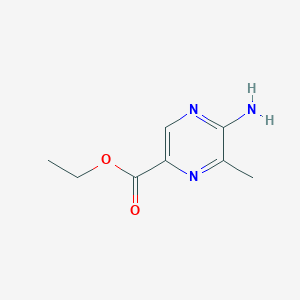




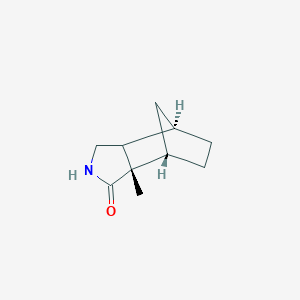

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13516675.png)

